N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with a fluoro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 2-nitrobenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: Formation of N-(2-fluoro-5-methylphenyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(2-fluoro-5-carboxyphenyl)-2-nitrobenzenesulfonamide.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfonamide groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
2-Fluoro-5-methylphenyl isocyanate: A precursor in the synthesis of N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide.
N-(2-fluoro-5-methylphenyl)-2-aminobenzenesulfonamide: A reduction product of the nitro compound.
N-(2-fluoro-5-carboxyphenyl)-2-nitrobenzenesulfonamide: An oxidation product of the methyl group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The fluoro and methyl substituents further enhance its properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-6-7-10(14)11(8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLHKCNZJJXFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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